{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid
Brand Name: Vulcanchem
CAS No.: 90558-40-0
VCID: VC2000604
InChI: InChI=1S/C9H10N2O6S/c1-18(16,17)6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13)
SMILES: CS(=O)(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]
Molecular Formula: C9H10N2O6S
Molecular Weight: 274.25 g/mol

{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid

CAS No.: 90558-40-0

Cat. No.: VC2000604

Molecular Formula: C9H10N2O6S

Molecular Weight: 274.25 g/mol

* For research use only. Not for human or veterinary use.

{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid - 90558-40-0

Specification

CAS No. 90558-40-0
Molecular Formula C9H10N2O6S
Molecular Weight 274.25 g/mol
IUPAC Name 2-(4-methylsulfonyl-2-nitroanilino)acetic acid
Standard InChI InChI=1S/C9H10N2O6S/c1-18(16,17)6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13)
Standard InChI Key LKZQHVDISCQPDE-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]

Introduction

Physical and Chemical Properties

Structural Characteristics

{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid features several key structural elements that define its physical and chemical behavior:

  • A central phenyl ring serving as the core scaffold

  • A nitro group (-NO2) at the 2-position, which is strongly electron-withdrawing

  • A methylsulfonyl group (-SO2CH3) at the 4-position, also electron-withdrawing and capable of hydrogen bonding

  • An aminoacetic acid group (-NHCH2COOH) attached to the phenyl ring, providing acid-base properties and potential for derivatization

The IUPAC name for this compound is 2-(4-methylsulfonyl-2-nitroanilino)acetic acid. Its structure allows for multiple types of chemical interactions, including hydrogen bonding through the amino, sulfonyl, and carboxyl groups.

Physical Properties

The compound's physical properties are summarized in Table 1:

PropertyValueReference
Molecular FormulaC9H10N2O6S
Molecular Weight274.25 g/mol
CAS Number90558-40-0
Standard InChIInChI=1S/C9H10N2O6S/c1-18(16,17)6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13)
Standard InChIKeyLKZQHVDISCQPDE-UHFFFAOYSA-N
SMILESCS(=O)(=O)C1=CC(=C(C=C1)NCC(=O)O)N+[O-]
Physical StateSolid at room temperature
Storage ConditionsRoom temperature

Chemical Properties

The chemical behavior of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid is largely determined by its functional groups:

The combination of these functional groups creates a molecule with distinctive reactivity patterns and potential for diverse chemical transformations.

Synthesis and Preparation

Related Synthetic Methods

The synthesis of structurally similar compounds provides valuable insights into potential methods for preparing {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid:

  • Nitrophenyl Derivatives: A patent describing the preparation of 2-methyl-4-nitrophenylamine outlines a process involving protection of the amino group, nitration, and subsequent hydrolysis . This approach could be adapted by substituting appropriate starting materials.

  • Sulfonyl-Containing Compounds: The synthesis of 2-nitro-4-methylsulfonylbenzoic acid from 1-methyl-4-(methylsulfonyl)-benzene involves nitration in dichloromethane followed by oxidation with vanadium(V) oxide in sulfuric acid . This method demonstrates the feasibility of introducing nitro groups to methylsulfonyl-substituted aromatic compounds.

  • Aminoacetic Acid Derivatives: The preparation of 2-(4-amino-2-nitrophenyl)acetic acid involves a multi-step reaction sequence that could potentially be modified for the synthesis of the target compound .

Table 2: Synthetic Methods for Related Compounds

CompoundKey Synthetic StepsReaction ConditionsYieldReference
2-methyl-4-nitrophenylamine1. Amino protection with acetic acid
2. Nitration
3. Hydrolysis
1. Temperature ≤60°C
2. Nitration at ≤40°C
3. pH adjustment to 1-2
78-88%
2-nitro-4-methylsulfonylbenzoic acid1. Nitration
2. Oxidation
1. HNO3, CH2Cl2, 10°C
2. V2O5, H2SO4, 140°C
98%
2-(4-amino-2-nitrophenyl)acetic acid1. Bromination
2. Amination
3. Hydrolysis
1. NBS, AIBN, CCl4
2. Et3N salt, H2O/CH2Cl2
3. Conc. HCl
70%

These methods demonstrate viable approaches to introducing nitro and other functional groups onto aromatic rings bearing sulfone moieties, which could be adapted for the synthesis of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid.

Applications and Uses

Research Applications

{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid is primarily used in research settings due to its bioactive properties. As a functionalized amino acid derivative, it serves several important functions:

  • Building Block in Organic Synthesis: The compound's multiple functional groups provide sites for selective reactions, making it valuable in the construction of more complex molecules.

  • Structure-Activity Relationship Studies: The unique combination of functional groups makes it useful for investigating how structural modifications affect biological activity.

  • Chemical Biology Investigations: Its potential interactions with biological macromolecules may provide insights into biochemical processes.

Comparison with Related Compounds

Table 3: Comparison with Structurally Related Compounds

CompoundStructural RelationshipKnown ApplicationsReference
2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acidLacks NH between phenyl and acetic acidResearch compound, potential bioactive applications
N-(4-methanesulfonyl-2-nitrophenyl)-1,3-benzodioxol-5-amineContains same 4-methanesulfonyl-2-nitrophenyl coreBioactive compound, research applications
2-{methyl[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}acetic acidN-methyl analog with morpholine sulfonyl groupResearch compound with potential biological activity
2-[4-(methylsulfamoyl)-2-nitrophenyl]amino}acetic acidContains methylsulfamoyl rather than methylsulfonyl groupResearch compound

The structural similarities between these compounds suggest that {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid may share some of their biological properties and applications, particularly in research settings focused on drug discovery and development.

Spectroscopic and Analytical Characterization

Spectroscopic Methods for Identification

Various spectroscopic techniques can be employed for the characterization and identification of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the compound's structure, the following characteristic signals would be expected:

¹H NMR Expected Signals:

  • Methyl protons of the methylsulfonyl group (approximately δ 3.0-3.2 ppm, singlet, 3H)

  • Methylene protons of the glycine moiety (approximately δ 3.8-4.2 ppm, doublet, 2H)

  • Aromatic protons (δ 7.0-8.5 ppm, complex pattern, 3H)

  • NH proton (variable, often δ 4-6 ppm, broad singlet, 1H)

  • Carboxylic acid proton (variable, often δ 10-13 ppm, broad singlet, 1H)

¹³C NMR Expected Signals:

  • Methyl carbon of methylsulfonyl group (approximately δ 40-45 ppm)

  • Methylene carbon of glycine (approximately δ 45-50 ppm)

  • Aromatic carbons (multiple signals between δ 120-150 ppm)

  • Carboxylic carbon (approximately δ 170-180 ppm)

Infrared (IR) Spectroscopy

Characteristic absorptions would include:

  • N-H stretching (3300-3500 cm⁻¹)

  • O-H stretching of carboxylic acid (broad, 2500-3300 cm⁻¹)

  • C=O stretching of carboxylic acid (1700-1730 cm⁻¹)

  • NO₂ asymmetric and symmetric stretching (1500-1570 cm⁻¹ and 1300-1370 cm⁻¹)

  • S=O asymmetric and symmetric stretching (1300-1350 cm⁻¹ and 1140-1170 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would show:

  • Molecular ion peak at m/z 274 (corresponding to the molecular weight)

  • Fragment ions resulting from loss of NO₂, SO₂CH₃, or the glycine moiety

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable techniques for purity assessment and reaction monitoring. For {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid:

  • HPLC Analysis: Reversed-phase columns (C18) with gradient elution using water/acetonitrile mixtures containing small amounts of acid would be appropriate

  • TLC Systems: Silica gel plates with solvent systems such as ethyl acetate/hexanes or dichloromethane/methanol mixtures

X-ray Crystallography

X-ray crystallography could provide definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement. Similar nitrophenyl compounds have been successfully analyzed using this technique, as demonstrated in studies of related structures .

Table 4: Analytical Methods for Characterization

MethodApplicationExpected ResultsAdvantages
¹H NMRStructure elucidationCharacteristic signals for methyl, methylene, aromatic, NH, and COOH protonsProvides information about proton environments and connectivity
¹³C NMRCarbon skeleton confirmationSignals for methyl, methylene, aromatic, and carboxyl carbonsConfirms carbon framework and functional groups
IRFunctional group identificationCharacteristic bands for NH, NO₂, SO₂, COOH groupsRapid identification of key functional groups
Mass SpectrometryMolecular weight confirmationMolecular ion at m/z 274 and characteristic fragmentation patternAccurate mass determination and structural insights
HPLCPurity assessmentSingle peak for pure compoundQuantitative analysis of purity
X-ray CrystallographyDefinitive structure determinationThree-dimensional structureAbsolute configuration and solid-state interactions

Biological Activity and Structure-Activity Relationships

Structure-Activity Considerations

Several structural features of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid may contribute to its biological activity:

  • Electron-Withdrawing Groups: The nitro and methylsulfonyl groups create an electron-deficient aromatic system, which can influence interactions with electron-rich biological targets.

  • Hydrogen Bonding Capacity: The compound contains multiple hydrogen bond donors and acceptors (NH, COOH, NO₂, SO₂), enabling complex interaction patterns with biological macromolecules.

  • Steric Considerations: The arrangement of substituents around the aromatic ring creates a specific three-dimensional profile that may contribute to selective binding with biological targets.

  • Metabolic Stability: The presence of nitro and sulfonyl groups may affect the compound's metabolic stability and bioavailability.

Comparison with Known Bioactive Compounds

Several compounds with structural similarities to {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid have demonstrated biological activity. For instance, N-(4-methanesulfonyl-2-nitrophenyl)-1,3-benzodioxol-5-amine has been investigated for potential pharmaceutical applications , while various glycine derivatives have shown activities ranging from enzyme inhibition to neuroprotection.

The specific positioning of the nitro group at the ortho position relative to the amino group creates a potential for intramolecular hydrogen bonding, which has been observed in related compounds such as N-(4-methoxy-2-nitrophenyl)acetamide . This feature might influence the compound's conformation and consequently its biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator